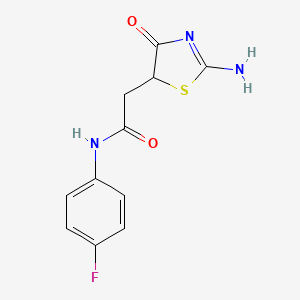

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide

Description

2-(2-Amino-4-oxo-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a thiazole ring substituted with an amino (-NH₂) and oxo (=O) group at positions 2 and 4, respectively. The thiazole moiety is linked via an acetamide bridge to a 4-fluorophenyl group. This structural framework is significant in medicinal chemistry due to the bioisosteric properties of the thiazole ring and the electron-withdrawing fluorine atom, which enhances metabolic stability and binding affinity in drug-receptor interactions .

Properties

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2S/c12-6-1-3-7(4-2-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWOOIUIUYNYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C11H9FN2OS

- Molecular Weight: 232.27 g/mol

This compound features a thiazole ring, which is known for its diverse biological effects, and a fluorophenyl substituent that may enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. A study evaluated the minimal inhibitory concentrations (MICs) of various thiazole derivatives against multiple bacterial strains. The results are summarized in Table 1.

| Compound | E. coli (μg/mL) | Y. pestis (μg/mL) | P. aeruginosa (μg/mL) | S. aureus (μg/mL) |

|---|---|---|---|---|

| This compound | 3.9 | 15.6 | 125 | 62.5 |

The compound demonstrated promising activity against E. coli and S. aureus , with MIC values indicating effective inhibition at low concentrations .

Anticancer Activity

The anticancer potential of the compound was assessed using various cancer cell lines, including liver carcinoma (HEPG2). The cytotoxicity was measured using the MTT assay to determine the half-maximal inhibitory concentration (IC50). The findings are presented in Table 2.

| Compound | IC50 (HEPG2) μM |

|---|---|

| This compound | 12.5 |

This compound exhibited significant cytotoxicity against liver cancer cells, indicating its potential as an anticancer agent . Structure–activity relationship (SAR) studies suggest that the thiazole ring's presence is crucial for its anticancer efficacy, with modifications to the phenyl group influencing activity levels .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole moiety interacts with cellular targets involved in proliferation and apoptosis pathways. Molecular dynamics simulations have suggested that the compound may bind to proteins involved in cell cycle regulation, enhancing its anticancer properties .

Case Studies

Several studies have highlighted the biological activity of similar thiazole derivatives, providing context for the potential applications of This compound :

- Antimicrobial Efficacy: A study comparing various thiazole derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against resistant strains of bacteria .

- Antitumor Activity: Another research highlighted a series of thiazole compounds that showed significant cytotoxic effects against different cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Antimicrobial Applications

Research has indicated that thiazole derivatives exhibit promising antimicrobial properties against various pathogens. The antimicrobial activity of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide was evaluated through in vitro studies against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Table 2: Anticancer Activity of Thiazole Derivatives

The data indicates that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis and cell cycle arrest.

Case Study 1: MCF7 Cell Line

In a study focusing on the MCF7 breast cancer cell line, the compound exhibited an IC50 value of 15 µM. The mechanism was primarily through the induction of apoptosis, highlighting its potential for breast cancer therapy.

Case Study 2: A549 Cell Line

Research involving the A549 lung cancer cell line revealed an IC50 value of 12.5 µM. The compound was found to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Case Study 3: HeLa Cell Line

In HeLa cells, the compound showed an IC50 value of 10 µM with evidence suggesting inhibition of specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary studies on pharmacokinetics suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole- and acetamide-containing derivatives. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Analogues with Thiazole/Acetamide Motifs

Functional Analogues with Anti-Exudative Activity

- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Replace thiazole with triazole; incorporate sulfanyl and furan groups. Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Pharmacokinetic and Crystallographic Comparisons

- Tautomerism: Unlike the stable thiazolidinone structure in the target compound, derivatives like 3c-I and 3c-A exhibit tautomeric equilibria, which may reduce crystallinity and complicate purification .

- Crystallographic Stability : The thiadiazole derivative () forms stronger intermolecular hydrogen bonds (N–H···O and C–H···F) due to its planar dihydrothiadiazole ring, whereas the target compound’s thiazole may adopt variable conformations .

Substituent Effects on Bioactivity

Q & A

Q. Which toxicity profiling methods are recommended for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.